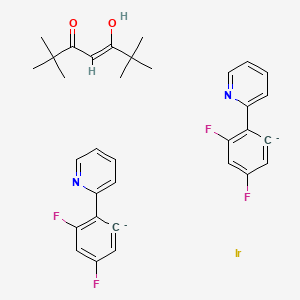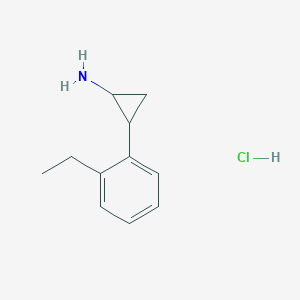
trans-2-(2-Ethylphenyl)cyclopropan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Clorhidrato de trans-2-(2-Etilfenil)ciclopropan-1-amina: es un compuesto químico con la fórmula molecular C11H15N y un peso molecular de 161.24 g/mol . Es conocido por su estructura única de anillo ciclopropano, que le confiere propiedades químicas y físicas distintivas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de clorhidrato de trans-2-(2-Etilfenil)ciclopropan-1-amina típicamente implica la ciclopropanación de un precursor adecuado. Un método común es la reacción de bromuro de 2-etilfenilmagnesio con ciclopropanona, seguida de aminación y posterior formación de sal de clorhidrato .
Métodos de producción industrial: Los métodos de producción industrial de este compuesto no están ampliamente documentados, pero probablemente impliquen rutas sintéticas similares con optimización para la producción a gran escala. Esto incluye el uso de catalizadores eficientes y condiciones de reacción para maximizar el rendimiento y la pureza.
Análisis De Reacciones Químicas
Tipos de reacciones:
Oxidación: El compuesto puede sufrir reacciones de oxidación, típicamente involucrando reactivos como permanganato de potasio o trióxido de cromo.
Reducción: Las reacciones de reducción se pueden realizar utilizando gas hidrógeno en presencia de un catalizador de paladio.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir, especialmente en el grupo amino, utilizando reactivos como haluros de alquilo.
Reactivos y condiciones comunes:
Oxidación: Permanganato de potasio, trióxido de cromo.
Reducción: Gas hidrógeno, catalizador de paladio.
Sustitución: Haluros de alquilo, nucleófilos.
Principales productos formados:
Oxidación: Cetonas o ácidos carboxílicos correspondientes.
Reducción: Aminas o hidrocarburos correspondientes.
Sustitución: Aminas alquiladas u otros derivados sustituidos.
Aplicaciones Científicas De Investigación
Química: En química, el clorhidrato de trans-2-(2-Etilfenil)ciclopropan-1-amina se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única lo hace valioso para estudiar mecanismos de reacción y desarrollar nuevas metodologías sintéticas .
Biología: En la investigación biológica, este compuesto se puede utilizar para estudiar los efectos de las aminas que contienen ciclopropano en los sistemas biológicos. Puede servir como un compuesto modelo para comprender el comportamiento de estructuras similares en contextos biológicos .
Industria: En la industria, el clorhidrato de trans-2-(2-Etilfenil)ciclopropan-1-amina puede utilizarse en el desarrollo de nuevos materiales o como intermedio en la síntesis de otros compuestos valiosos .
Mecanismo De Acción
El mecanismo de acción del clorhidrato de trans-2-(2-Etilfenil)ciclopropan-1-amina implica su interacción con dianas moleculares, como enzimas o receptores. El anillo ciclopropano puede impartir rigidez a la molécula, afectando su afinidad de unión y especificidad. El grupo amino puede participar en enlaces de hidrógeno y otras interacciones, influyendo en la actividad general del compuesto .
Comparación Con Compuestos Similares
Compuestos similares:
- Clorhidrato de trans-2-fenilciclopropan-1-amina
- Clorhidrato de trans-2-(2-metilfenil)ciclopropan-1-amina
Comparación: En comparación con estos compuestos similares, el clorhidrato de trans-2-(2-Etilfenil)ciclopropan-1-amina tiene un grupo etilo único en el anillo fenilo, que puede influir en su reactividad química y actividad biológica. Esta diferencia estructural puede conducir a variaciones en las propiedades físicas, como la solubilidad y el punto de fusión, así como a diferencias en la forma en que el compuesto interactúa con las dianas biológicas .
Propiedades
Fórmula molecular |
C11H16ClN |
|---|---|
Peso molecular |
197.70 g/mol |
Nombre IUPAC |
2-(2-ethylphenyl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H15N.ClH/c1-2-8-5-3-4-6-9(8)10-7-11(10)12;/h3-6,10-11H,2,7,12H2,1H3;1H |
Clave InChI |
PRKYOYIAGMYHGL-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=CC=C1C2CC2N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


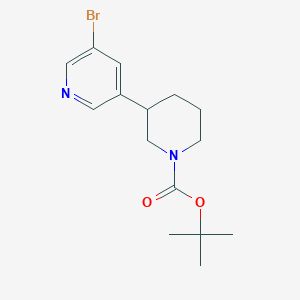
![N,N-diethyl-10,30a-dihydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-5-amine](/img/structure/B12303764.png)
![10,25-Dimethoxy-15-methyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.218,21.18,12.027,31.016,35]heptatriaconta-1(30),3(37),4,6(36),8(35),9,11,18,20,24,26,31,33-tridecaene-9,32-diol;dihydrochloride](/img/structure/B12303771.png)
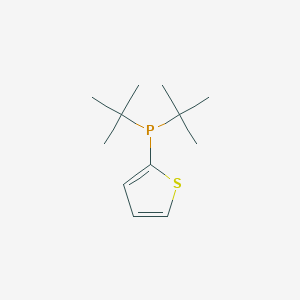
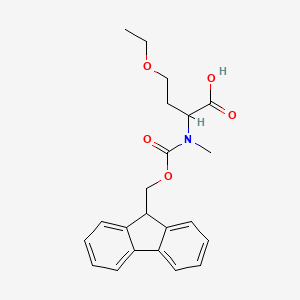
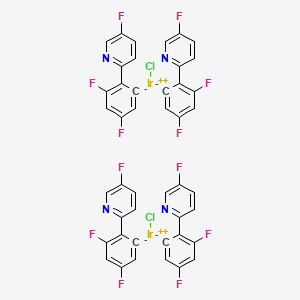

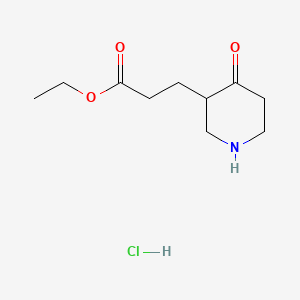
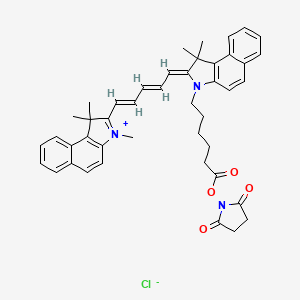
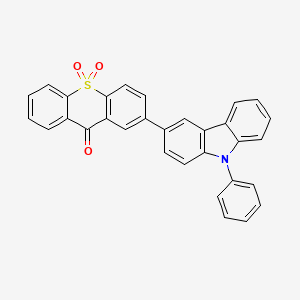
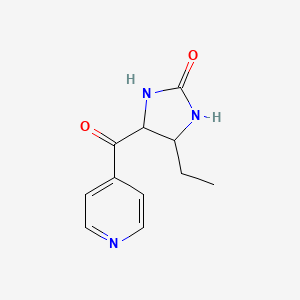
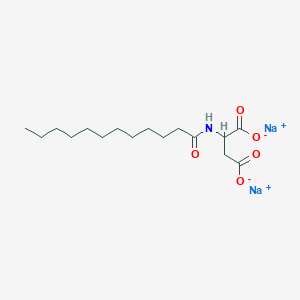
![Tetrasodium;[[[5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12303820.png)
